Antimycobacterial Activity: N-Benzyl Substituent Confers Superior Potency Over N-Phenyl Analogs in Quinoxaline-2-carboxamide Series
In a head-to-head matched-pair study of 33 N-substituted quinoxaline-2-carboxamides, N-benzyl derivatives (compounds 15–31, bearing a methylene bridge between the quinoxaline amide nitrogen and the phenyl ring) consistently outperformed their N-phenyl counterparts (compounds 1–14) against Mycobacterium tuberculosis H37Ra. In seven of nine matched pairs (R = H, 4-OH, 4-OCH₃, 3-F, 2-Cl, 3-Cl, 3-CF₃), the N-benzyl derivative showed superior antimycobacterial activity [1]. Notably, compound 20 (N-benzyl, R = 4-OCH₃) exhibited an MIC of 3.91 µg/mL versus compound 5 (N-phenyl, R = 4-OCH₃), which was inactive with MIC ≥125 µg/mL, representing a >32-fold improvement. Similarly, compound 28 (N-benzyl, R = 3-CF₃) achieved MIC 3.91 µg/mL compared to compound 14 (N-phenyl, R = 3-CF₃) with MIC ≥500 µg/mL, a >128-fold difference [1]. Although this comparison is made in the quinoxaline-2-carboxamide rather than the 2-amine series, the superiority of the N-benzyl substructure is a class-level observation directly relevant to N-benzyl-N-methylquinoxalin-2-amine, which also bears the methylene-bridged N-benzyl motif [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC against M. tuberculosis H37Ra) |
|---|---|
| Target Compound Data | N-benzyl-N-methylquinoxalin-2-amine bears the N-benzyl substructure; matched N-benzyl carboxamide analog (compound 20, R = 4-OCH₃): MIC 3.91 µg/mL; compound 28 (R = 3-CF₃): MIC 3.91 µg/mL [1] |
| Comparator Or Baseline | N-phenyl matched analogs: compound 5 (R = 4-OCH₃): MIC ≥125 µg/mL; compound 14 (R = 3-CF₃): MIC ≥500 µg/mL; N-phenyl derivatives were inactive in 7 of 9 matched pairs [1] |
| Quantified Difference | >32-fold improvement (compound 20 vs. 5); >128-fold improvement (compound 28 vs. 14); N-benzyl derivatives active in 7/9 matched pairs vs. N-phenyl active in 0/9 [1] |
| Conditions | Microplate Alamar Blue Assay (MABA); M. tuberculosis H37Ra avirulent strain; MIC values qualitatively equivalent to virulent H37Rv strain per literature precedent; isoniazid, rifampicin, and ciprofloxacin used as positive controls [1] |
Why This Matters
Procurement of a quinoxaline derivative with the N-benzyl (methylene-bridged) substructure, as present in N-benzyl-N-methylquinoxalin-2-amine, is supported by systematic SAR evidence showing this motif consistently enhances antimycobacterial potency over directly N-phenyl-linked analogs.
- [1] Kuhn, L.; et al. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals 2021, 14 (8), 768. DOI: 10.3390/ph14080768. View Source
